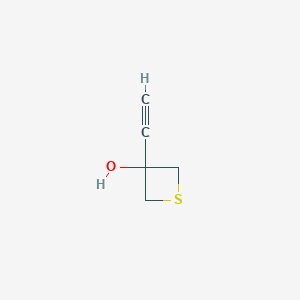

3-Ethynylthietan-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

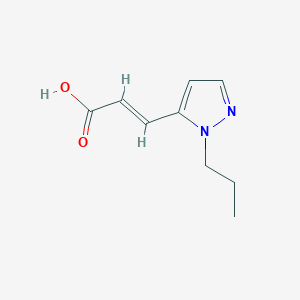

3-Ethynylthietan-3-ol is a compound that can be inferred to have a thietane backbone with an ethynyl functional group attached. While the provided papers do not directly discuss 3-Ethynylthietan-3-ol, they do provide insights into related structures and their properties. For instance, thietan-3-ol is mentioned as a potential bioisostere for the carboxylic acid functional group, which suggests that 3-Ethynylthietan-3-ol could also serve as a bioisostere due to the presence of the thietane ring .

Synthesis Analysis

The synthesis of compounds related to 3-Ethynylthietan-3-ol involves the formation of thietane rings and the introduction of various functional groups. In the context of thietan-3-ol derivatives, a set of model compounds has been designed and synthesized, which could provide a foundation for the synthesis of 3-Ethynylthietan-3-ol . Additionally, the synthesis of poly(3-hexylthiophene) with an ethynyl end functional group has been reported, which demonstrates the feasibility of introducing an ethynyl group to thiophene derivatives . This knowledge could be extrapolated to the synthesis of 3-Ethynylthietan-3-ol.

Molecular Structure Analysis

The molecular structure of 3-Ethynylthietan-3-ol would likely be influenced by the presence of the ethynyl group, which could impart rigidity and planarity to the molecule. The thietane ring itself is a three-membered sulfur-containing heterocycle, which can be expected to have angle strain and unique electronic properties. The papers do not directly analyze the molecular structure of 3-Ethynylthietan-3-ol, but the study of oligo(3,6-phenanthrene ethynylenes) provides insight into the behavior of ethynyl groups in conjugated systems .

Chemical Reactions Analysis

The reactivity of 3-Ethynylthietan-3-ol would be influenced by both the thietane ring and the ethynyl group. The thietane ring is known to be reactive due to ring strain, while the ethynyl group is a reactive alkyne that can participate in various addition reactions. The provided papers do not discuss the chemical reactions of 3-Ethynylthietan-3-ol specifically, but the synthesis of thietanyl and dioxothietanyl derivatives indicates that thietane rings can undergo functionalization .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Ethynylthietan-3-ol would be expected to include a balance between the polar thietane ring and the relatively nonpolar ethynyl group. The papers suggest that thietan-3-ol and its derivatives have been evaluated for physicochemical properties, which could be relevant to understanding the properties of 3-Ethynylthietan-3-ol . The anti-aggregation activity of thietanyl derivatives also hints at potential biological applications of 3-Ethynylthietan-3-ol .

Applications De Recherche Scientifique

Chemical Derivatization for Analytical Methods

3-Ethynylthietan-3-ol, a type of varietal thiol, has been researched for its application in chemical derivatization, particularly in the analysis of wines. A study by Herbst-Johnstone et al. (2013) demonstrated the use of ethyl propiolate as a derivatizing agent to quantify varietal thiols. This method showed improved detection limits and reproducibility, making it suitable for oenological purposes (Herbst-Johnstone et al., 2013).

Bioisosteres in Medicinal Chemistry

Another application of compounds like 3-Ethynylthietan-3-ol is in the exploration of bioisosteres in medicinal chemistry. Lassalas et al. (2017) evaluated oxetan-3-ol, thietan-3-ol, and their derivatives as potential bioisosteres for the carboxylic acid functional group. Their research suggests that these structures, including 3-Ethynylthietan-3-ol, hold promise as isosteric replacements in drug design (Lassalas et al., 2017).

Plant-Plant Signaling Research

In the field of plant biology, compounds similar to 3-Ethynylthietan-3-ol have been studied for their role in plant-plant signaling. Ruther and Kleier (2005) investigated how leaf alcohol (Z)-3-hexen-1-ol, a compound with a similar structure, can induce volatile emissions in maize, suggesting a role in indirect plant defense and signaling (Ruther & Kleier, 2005).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-ethynylthietan-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6OS/c1-2-5(6)3-7-4-5/h1,6H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUJJLFDHCMBGPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(CSC1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethynylthietan-3-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-Methyl-3-oxo-4H-1,4-benzoxazin-6-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B3004569.png)

![2-(methylsulfanyl)-N-[(1-phenylcyclobutyl)methyl]pyridine-3-carboxamide](/img/structure/B3004571.png)

![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B3004573.png)

![N-[4-(piperidin-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B3004576.png)

![4-(Thiophen-2-ylsulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B3004587.png)